100-Fold Reduction in 5-HT₂A Receptor Potency vs. 2C-B (β-Arrestin-2 Recruitment Assay)
In a direct head-to-head comparison within a single study employing a β-arrestin-2 recruitment assay at the human 5-HT₂A receptor, βk-2C-B exhibited an EC₅₀ of 905 nM, whereas 2C-B displayed an EC₅₀ of 9.0 nM [1]. This represents an approximately 100-fold reduction in potency. Furthermore, the maximal efficacy (Eₘₐₓ) of βk-2C-B was only 41% compared to 89% for 2C-B, indicating that βk-2C-B functions as a very low-potency partial agonist at this key psychedelic target [1].
| Evidence Dimension | 5-HT₂A receptor activation potency (EC₅₀) and maximal efficacy (Eₘₐₓ) via β-arrestin-2 recruitment |
|---|---|
| Target Compound Data | EC₅₀ = 905 nM; Eₘₐₓ = 41% (relative to LSD) |
| Comparator Or Baseline | 2C-B: EC₅₀ = 9.0 nM; Eₘₐₓ = 89% |
| Quantified Difference | ~100-fold lower potency; 2.2-fold lower efficacy |
| Conditions | β-arrestin-2 recruitment assay at human 5-HT₂A receptor; study by Pottie et al. (2020) |
Why This Matters
This 100-fold potency gap means that experiments designed around 2C-B's receptor occupancy cannot be directly extrapolated to bk-2C-B; procurement of the correct compound is essential for generating valid receptor pharmacology data.
- [1] Pottie, E., Cannaert, A., Stove, C.P. (2020). In vitro structure–activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. Archives of Toxicology, 94(10), 3449–3460. View Source
